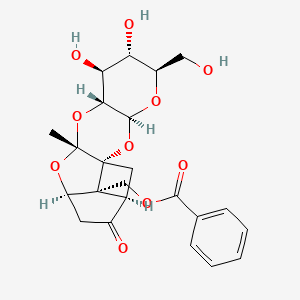
Lactoferrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Lactiflorin has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Lactiflorin, a monoterpene glycoside, has been found to interact with several targets in the body. One of the primary targets of Lactiflorin is the Nrf2 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress, which is a key factor in many diseases.
Mode of Action
Lactiflorin interacts with its targets by blocking Keap1 and activating Nrf2 . This action results in the alleviation of induced endothelial cell injury . Additionally, Lactiflorin has been found to promote the reaction where ITGA6 protein results in increased expression of EDN1 protein .
Biochemical Pathways
The activation of the Nrf2 signaling pathway by Lactiflorin leads to a cascade of events that help protect cells from oxidative stress . This pathway is crucial for maintaining cellular homeostasis and preventing damage from reactive oxygen species.
Pharmacokinetics
It’s known that these properties play a crucial role in the bioavailability and efficacy of any compound
Result of Action
The activation of the Nrf2 pathway by Lactiflorin leads to a reduction in oxidative stress, which can help protect cells from damage . This can have a variety of effects at the molecular and cellular level, including the alleviation of induced endothelial cell injury .
Action Environment
Environmental factors can influence the action of Lactiflorin. For instance, the extent of iron saturation of Lactiflorin can affect its ability to enhance or decrease the growth of probiotics . Additionally, factors such as milk composition can potentially regulate the variation of Lactiflorin content in milk .
Analyse Biochimique
Biochemical Properties
Lactiflorin interacts with various enzymes, proteins, and other biomolecules. It is a structural derivative of benzoic acids, which are aromatic carboxylic acids that consist of benzene in which at least a single hydrogen has been substituted by a carboxy group .
Cellular Effects
Lactiflorin has shown to have strong antioxidant activity, and the antioxidant active material basis was mainly composed of phenolic acids and gallic acid tannins . The main components of Paeonia lactiflora, monoterpenoid glycosides, had weak antioxidant capacity .
Molecular Mechanism
It is known that Lactiflorin is a full agonist of the GLP-1 receptor and shares 97% of its amino acid sequence identity with human GLP-1 .
Temporal Effects in Laboratory Settings
It is known that the ethanol extracts of Paeonia lactiflora had strong antioxidant activity .
Metabolic Pathways
Lactiflorin is involved in various metabolic pathways. The main metabolites are flavonoids, phenolic acids, lipids, and amino and derivatives . Monoterpenoides, such as paeoniflorin, oxypaeoniflorin, benzoylpaeoniflorin, lactiflorin, albiflorin, and paeoniflorigenone, are the major characteristic compounds of Paeonia lactiflora .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Lactiflorin peut être synthétisé par une série de réactions chimiques impliquant la glycosylation d'alcools monoterpéniques. Le processus implique généralement l'utilisation de donneurs et d'accepteurs de glycosyle dans des conditions de réaction spécifiques pour former la liaison glycosidique .
Méthodes de production industrielle : La production industrielle de lactiflorine implique l'extraction du composé des racines de Paeonia lactiflora à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques telles que la chromatographie liquide haute performance (CLHP) pour isoler lactiflorine .
Analyse Des Réactions Chimiques
Types de réactions : Lactiflorin subit diverses réactions chimiques, notamment :
Oxydation : Lactiflorin peut être oxydé pour former des dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir lactiflorine en formes réduites.
Substitution : Lactiflorin peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les nucléophiles dans des conditions acides ou basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de lactiflorine, chacun ayant des propriétés chimiques distinctes et des activités biologiques potentielles .
4. Applications de la recherche scientifique
Lactiflorin a une large gamme d'applications de recherche scientifique, notamment :
Biologie : Étudié pour son rôle dans le métabolisme végétal et ses effets sur divers processus biologiques.
Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.
5. Mécanisme d'action
Lactiflorin exerce ses effets par le biais de diverses cibles et voies moléculaires :
Activité antioxydante : Lactiflorin active la voie du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2), conduisant à la régulation à la hausse des enzymes antioxydantes et à la protection contre le stress oxydatif.
Effets anti-inflammatoires : Il inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l'inflammation.
Effets néphroprotecteurs : Lactiflorin protège les cellules rénales des dommages en réduisant le stress oxydatif et l'inflammation.
Comparaison Avec Des Composés Similaires
Lactiflorin est structurellement similaire à d'autres glycosides monoterpéniques tels que la paeoniflorine, l'albiflorine et la benzoylpaeoniflorine. Lactiflorin est unique en raison de sa liaison glycosidique spécifique et de ses activités biologiques distinctes .
Composés similaires :
- Paeoniflorine
- Albiflorine
- Benzoylpaeoniflorine
Lactiflorin se distingue par ses puissants effets néphroprotecteurs et sa capacité à activer la voie Nrf2, qui n'est pas aussi prononcée dans les autres composés similaires .
Propriétés
IUPAC Name |
[(1R,3S,5R,6S,7S,8R,10R,12R,15R,17R)-6,7-dihydroxy-5-(hydroxymethyl)-10-methyl-14-oxo-2,4,9,11-tetraoxapentacyclo[10.4.1.01,10.03,8.015,17]heptadecan-17-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-21-23(33-20-18(32-21)17(27)16(26)14(9-24)30-20)8-12-13(25)7-15(31-21)22(12,23)10-29-19(28)11-5-3-2-4-6-11/h2-6,12,14-18,20,24,26-27H,7-10H2,1H3/t12-,14+,15+,16+,17-,18+,20-,21+,22-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRYIZUKIKYUFX-DNITZUGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3(CC4C3(C(O1)CC4=O)COC(=O)C5=CC=CC=C5)OC6C(O2)C(C(C(O6)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@]3(C[C@@H]4[C@]3([C@H](O1)CC4=O)COC(=O)C5=CC=CC=C5)O[C@H]6[C@H](O2)[C@H]([C@@H]([C@H](O6)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2422914.png)
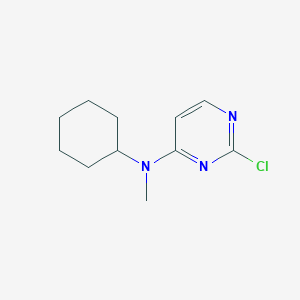
![2-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2422918.png)

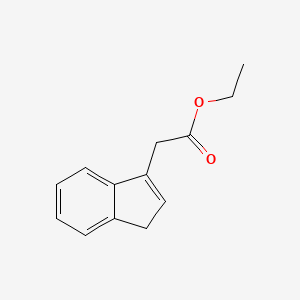
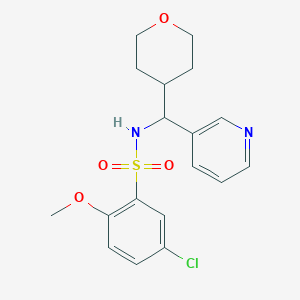
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422924.png)
![(E)-N-(2-bromophenyl)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2422927.png)
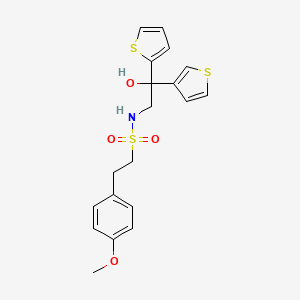

![3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422932.png)
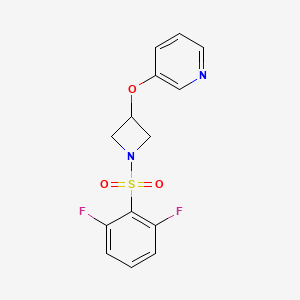
![N-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2422934.png)
